4-fluoro-N-isopropylpentedrone hydrochloride
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Overview
Description
4-fluoro-N-isopropylpentedrone hydrochloride is a synthetic cathinone derivative with structural features similar to other fluorinated cathinones. It is known for its stimulant properties and is often studied for its potential biochemical, physiological, and toxicological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-isopropylpentedrone hydrochloride typically involves the reaction of 4-fluorobenzaldehyde with isopropylamine and a suitable ketone precursor. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid to facilitate the formation of the hydrochloride salt .
Industrial Production Methods
This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-isopropylpentedrone hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogen substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium iodide (NaI) in acetone.
Major Products Formed
Oxidation: Formation of 4-fluorophenylacetic acid.
Reduction: Formation of 4-fluoro-N-isopropylpentanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-fluoro-N-isopropylpentedrone hydrochloride is primarily used in scientific research to study its pharmacological effects and potential therapeutic applications. It is often used as a reference standard in forensic and toxicological studies to understand its impact on the human body and its potential for abuse .
Mechanism of Action
The exact mechanism of action of 4-fluoro-N-isopropylpentedrone hydrochloride is not fully understood. it is believed to exert its effects by interacting with monoamine transporters, such as the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). This interaction leads to increased levels of these neurotransmitters in the synaptic cleft, resulting in stimulant effects .
Comparison with Similar Compounds
4-fluoro-N-isopropylpentedrone hydrochloride is similar to other fluorinated cathinones, such as:
- 4-fluoro-α-pyrrolidinopentiophenone
- 4-fluoromethcathinone
- 4-fluoropentedrone
Uniqueness
The uniqueness of this compound lies in its specific structural modifications, which may result in distinct pharmacological properties and metabolic pathways compared to other similar compounds .
Properties
Molecular Formula |
C14H21ClFNO |
---|---|
Molecular Weight |
273.77 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-2-(propan-2-ylamino)pentan-1-one;hydrochloride |
InChI |
InChI=1S/C14H20FNO.ClH/c1-4-5-13(16-10(2)3)14(17)11-6-8-12(15)9-7-11;/h6-10,13,16H,4-5H2,1-3H3;1H |
InChI Key |
JLYSZARDWLDVHU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)C1=CC=C(C=C1)F)NC(C)C.Cl |
Origin of Product |
United States |
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